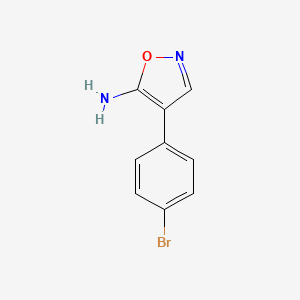

4-(4-Bromophenyl)isoxazol-5-amine

Overview

Description

4-(4-Bromophenyl)isoxazol-5-amine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and isopropanol (i-PrOH) under microwave irradiation at 90°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)isoxazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium phthalimide can be used for substitution reactions.

Oxidation and Reduction Reactions: Oxidizing agents like oxone (potassium peroxymonosulfate) and reducing agents like sodium borohydride can be employed.

Cycloaddition Reactions: Catalysts such as copper(I) or ruthenium(II) are often used in cycloaddition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

4-(4-Bromophenyl)isoxazol-5-amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it suitable for developing drugs targeting neurological disorders and other medical conditions. For instance, derivatives of isoxazole have shown promise in treating conditions such as cancer, inflammation, and bacterial infections due to their biological activity .

Case Study:

Research indicates that compounds derived from isoxazole exhibit significant antibacterial and anticancer properties. For example, sulfonamide hybrids incorporating isoxazole structures have been synthesized and tested for their efficacy against resistant bacterial strains, demonstrating potential in antibiotic development .

Biochemical Research

Enzyme Inhibition Studies:

The compound is extensively used in biochemical research to explore mechanisms of action in enzyme inhibition studies. This application aids in understanding metabolic pathways and disease mechanisms. The unique properties of isoxazole derivatives allow researchers to investigate their interactions with various biological targets .

Example Findings:

Studies have shown that certain isoxazole derivatives can inhibit acetylcholinesterase, an enzyme critical for neurotransmission, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Material Science

Development of Novel Materials:

In material science, this compound has been explored for creating advanced materials, particularly in organic electronics. Its electrical properties can enhance the conductivity and stability of materials used in electronic devices .

Research Insights:

The compound's ability to form stable complexes with metals has been investigated for potential applications in sensors and photovoltaic materials .

Environmental Science

Pollutant Detection Sensors:

The compound is being researched for its potential use in developing sensors to detect environmental pollutants. Its chemical structure allows for modifications that can enhance sensitivity and selectivity towards specific contaminants .

Application Example:

Studies have indicated that isoxazole derivatives can be integrated into sensor matrices to improve detection limits for heavy metals and organic pollutants, contributing to environmental monitoring efforts .

Agrochemicals

Pesticide Formulation:

In the agricultural sector, this compound is being utilized in the formulation of pesticides. Its unique structure can improve the efficacy of active ingredients against specific pests while minimizing environmental impact .

Impact on Crop Protection:

Research has shown that formulations containing isoxazole derivatives can lead to higher crop yields by effectively controlling pest populations without harming beneficial insects .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological disorders | Antibacterial and anticancer activities demonstrated by derivatives |

| Biochemical Research | Mechanisms of action studies; enzyme inhibition | Isoxazole derivatives inhibit acetylcholinesterase |

| Material Science | Development of advanced materials for electronics | Enhanced conductivity and stability in organic electronic applications |

| Environmental Science | Development of sensors for pollutant detection | Improved detection limits for heavy metals |

| Agrochemicals | Formulation of effective pesticides | Higher efficacy against pests with reduced environmental impact |

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)isoxazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The isoxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

- 4-Phenylisoxazol-5-amine

- 4-(4-Chlorophenyl)isoxazol-5-amine

- 4-(4-Fluorophenyl)isoxazol-5-amine

Uniqueness

4-(4-Bromophenyl)isoxazol-5-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro or fluoro analogs .

Biological Activity

4-(4-Bromophenyl)isoxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the isoxazole ring system, which is known for its diverse biological activities. The presence of the bromophenyl group significantly influences the compound's lipophilicity and receptor binding properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 925007-32-5 |

| Molecular Formula | C9H7BrN2O |

| Molecular Weight | 227.07 g/mol |

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that this compound acts as an allosteric modulator for certain receptors, influencing downstream signaling pathways.

Structure-Activity Relationships (SAR)

SAR studies have highlighted the importance of substituents on the isoxazole ring in determining biological activity. The following table summarizes findings from SAR investigations:

| Compound Variant | IC50 (μM) | Glide Score | Comments |

|---|---|---|---|

| This compound | TBD | TBD | Initial screening shows promising activity against RORγt |

| C-4 modified derivatives | <50 | - | Enhanced potency compared to parent compound |

| C-5 modified derivatives | <100 | - | Varied activity based on lipophilicity |

These findings suggest that modifications at the C-4 and C-5 positions can significantly enhance the potency and selectivity of the compound.

Case Studies

- RORγt Inhibition Study : A study published in Nature explored various isoxazole derivatives, including those similar to this compound. The results indicated that compounds with bromine substitutions exhibited enhanced binding affinity and inhibitory effects on coactivator recruitment assays, making them potential candidates for autoimmune disease therapies .

- Inflammation Model : In vivo studies using mouse models demonstrated that compounds structurally related to this compound could significantly reduce markers of inflammation after oral administration, highlighting their therapeutic potential against chronic inflammatory diseases .

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that this compound may present some safety concerns, particularly regarding acute toxicity upon ingestion. Further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 4-(4-Bromophenyl)isoxazol-5-amine?

The compound is typically synthesized via cyclization reactions. For example, 3-(4-bromophenyl)isoxazol-5-amine derivatives are prepared by reacting acetophenone derivatives with hydroxylamine hydrochloride under reflux conditions, followed by cyclization using catalysts like acetic acid . Microwave-mediated reactions have also been employed for similar isoxazole scaffolds, offering reduced reaction times and improved yields . Key intermediates should be characterized using NMR and IR spectroscopy to confirm functional groups .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- X-ray diffraction (XRD): Single-crystal XRD is critical for resolving bond lengths, angles, and intermolecular interactions. For instance, derivatives like 3-(4-bromophenyl)isoxazol-5-amine exhibit planar isoxazole rings with bromophenyl substituents, confirmed by XRD .

- NMR/IR: H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm), while IR identifies NH stretches (~3350 cm) and C=N/C-O bonds (~1600 cm) .

- SHELX refinement: Use SHELXL for small-molecule refinement to achieve high R-factors (<0.05) and validate crystallographic models .

Advanced Research Questions

Q. How can enantioselective synthesis of triarylmethane derivatives using this compound be optimized?

Chiral spirocyclic phosphoric acid catalysts enable enantioselective synthesis of heterotriarylmethanes. Reacting this compound with ethyl 4-(hydroxy(phenyl)methyl)-1H-pyrrole-2-carboxylates under mild conditions (e.g., toluene, 25°C) achieves 72–96% yields and 80–86% enantiomeric excess (ee). Electron-withdrawing groups on the phenyl ring enhance selectivity . Optimize solvent polarity and catalyst loading to mitigate racemization.

Q. What computational strategies predict the biological activity of this compound derivatives?

Molecular docking studies (e.g., using AutoDock Vina) can model interactions with target proteins. For example, derivatives with fluorobenzyl or methoxyphenyl substituents show enhanced binding to enzymes like C5a receptors, as evidenced by calculated binding energies (ΔG < -8 kcal/mol) and hydrogen-bond distances (<2.5 Å) . Pair docking with MD simulations to assess stability of ligand-receptor complexes.

Q. How do structural modifications influence biological activity in SAR studies?

- Substituent effects: Replacing the isoxazole core with oxazole (e.g., in IMPDH inhibitors) reduces activity by 4-fold due to weaker π-π stacking .

- Halogenation: Bromine at the para position enhances lipophilicity and membrane permeability, critical for antitubulin agents (IC < 1 µM in cancer cell lines) .

- Heterocyclic extensions: Adding triazole or pyrazole rings improves antifungal activity (MIC ~2 µg/mL against Candida spp.) by disrupting ergosterol biosynthesis .

Q. How can contradictory data in biological assays be resolved?

Discrepancies in IC values may arise from assay conditions (e.g., serum protein binding, pH). For example, this compound derivatives show variable antiprotozoal activity depending on solvent polarity (e.g., DMSO vs. ethanol). Standardize protocols using CLSI guidelines and validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .

Q. What mechanistic insights exist for its role in antitubulin activity?

Derivatives like combretastatin analogues disrupt microtubule dynamics by binding to the colchicine site. X-ray structures reveal that bromophenyl groups occupy hydrophobic pockets on β-tubulin, while the isoxazole NH forms hydrogen bonds with Thr178. Competitive inhibition assays (e.g., with H-colchicine) confirm IC values of 0.2–0.5 µM .

Q. Methodological Considerations

Q. What are best practices for optimizing reaction yields in heterocyclic syntheses?

- Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >85% yield .

- Catalyst screening: Test Brønsted acids (e.g., p-TsOH) or organocatalysts (e.g., L-proline) to enhance cyclization efficiency .

- Workup protocols: Use column chromatography (silica gel, hexane/EtOAc) to isolate pure products and avoid byproducts from over-oxidation .

Q. How should researchers address solubility challenges in biological assays?

- Co-solvents: Use DMSO (≤1% v/v) to solubilize hydrophobic derivatives without cytotoxicity.

- Prodrug strategies: Introduce phosphate or acetate groups to improve aqueous solubility for in vivo studies .

Properties

IUPAC Name |

4-(4-bromophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBUAOKIJSWCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(ON=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650168 | |

| Record name | 4-(4-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925007-32-5 | |

| Record name | 4-(4-Bromophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-4-(4-bromophenyl)isoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.